Product packaging for 1,3,5-Tri(pyren-1-yl)benzene(Cat. No.:CAS No. 349666-25-7)

1,3,5-Tri(pyren-1-yl)benzene

Cat. No.: B1592448
CAS No.: 349666-25-7
M. Wt: 678.8 g/mol
InChI Key: HDMYKJVSQIHZLM-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrene (B120774) and Benzene (B151609) Motifs in Contemporary Organic Materials Science

In modern organic materials science, the strategic combination of different molecular units is crucial for developing functional materials. Pyrene and benzene are two such fundamental building blocks that are frequently employed.

Pyrene, a polycyclic aromatic hydrocarbon composed of four fused benzene rings, is highly valued as a building block for organic electronic materials. researchgate.netchemrxiv.org Its appeal stems from its rigid, planar structure, which facilitates strong intermolecular π-π stacking interactions, a key factor for efficient charge transport. researchgate.netrsc.org Pyrene is known for its high fluorescence quantum yield, making it an excellent blue-light-emitting chromophore. researchgate.netaub.edu.lb Furthermore, it possesses good chemical and thermal stability and high charge carrier mobility, properties that are essential for the longevity and performance of electronic devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netuky.edu The electronic and optical properties of pyrene can be fine-tuned by attaching functional groups at various positions on its core. researchgate.netuky.edu

The benzene ring is a ubiquitous structural motif in organic chemistry. In the context of advanced materials, it often serves as a central, rigid core or linker to which functional units, such as pyrene, can be attached. researchgate.netrsc.org Its planar geometry and the ability to be substituted at specific positions (e.g., 1,3,5-substitution) allow for the precise construction of molecules with well-defined shapes and symmetries. rsc.orgnih.gov This architectural control is critical in directing the self-assembly of molecules in the solid state, which in turn governs the macroscopic properties of the material. researchgate.net By using a benzene core, researchers can create larger, conjugated systems where the electronic properties of the peripheral units are effectively coupled. acs.org

Overview of C3-Symmetric Architectures in Functional Organic Compounds

Symmetry plays a pivotal role in determining the geometry and, consequently, the function of molecules used in materials science. nih.gov C3 symmetry, characterized by a threefold rotational axis, is a recurring design element in nature and has been widely adopted by chemists to create functional organic compounds. mdpi.com Molecules with this symmetry often adopt star-shaped or disc-like geometries. researchgate.netnih.gov

The 1,3,5-substitution pattern of a benzene ring provides a classic and rigid C3-symmetric core. mdpi.comd-nb.info Attaching functional arms to this core leads to star-shaped molecules that exhibit unique properties compared to their linear counterparts. researchgate.net This architecture can prevent the strong intermolecular interactions that often lead to fluorescence quenching in the solid state. researchgate.net The C3-symmetric arrangement can promote the formation of desirable structures, such as columnar phases in liquid crystals or well-defined pores in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.gov

The applications for C3-symmetric compounds are diverse, ranging from discotic liquid crystals and gelators to materials for nonlinear optics and hole-transporting layers in photovoltaic devices. nih.gov In the context of OLEDs, C3-symmetric molecules have been investigated as emitters that can exhibit thermally activated delayed fluorescence (TADF). nih.gov The deliberate design of C3-symmetric molecules allows for precise control over the spatial arrangement of functional units, enabling the rational design of materials with targeted electronic and photophysical properties. mdpi.com

Historical and Current Research Trajectories of 1,3,5-Tri(pyren-1-yl)benzene and Related Pyrene-Benzene Hybrid Systems

The synthesis and study of complex polycyclic aromatic hydrocarbons like this compound were made possible by the advent of powerful cross-coupling reactions. The predominant synthetic method for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction efficiently joins pyrene-1-ylboronic acid with a 1,3,5-tri-substituted benzene, such as 1,3,5-tribromobenzene, to form the desired carbon-carbon bonds.

Historically, research into pyrene-based materials focused on its unique fluorescence properties, particularly the formation of excimers, which made it a valuable molecular probe. uky.edugoogle.com However, this same tendency for excimer formation, which quenches emission, initially hindered its use in solid-state applications like OLEDs. google.comchinesechemsoc.org The development of pyrene-benzene hybrids, such as this compound, represented a strategic approach to overcome this limitation. By attaching bulky pyrene units to a central core, intermolecular aggregation can be sterically hindered, thus preserving the monomer's high fluorescence efficiency in the solid state. google.comchinesechemsoc.org

Current research on this compound and related systems focuses on their application in optoelectronics. The compound itself is recognized for its significant thermal stability and its characteristic photophysical properties, which are a direct result of the extensive conjugation between the benzene core and the three pyrene arms. It is often used as a building block for more complex organic materials or as a host material in OLEDs. lab-chemicals.com Research on related pyrene-benzene systems, such as dipyrenylbenzenes and other triphenyl benzene derivatives, is actively pursued to develop efficient blue emitters and electron-transport materials for OLEDs. uky.eduresearchgate.net These studies explore how modifying the substitution pattern and the nature of the chemical linkage between the pyrene and benzene units can fine-tune the material's energy levels, charge transport capabilities, and electroluminescence characteristics. researchgate.netresearchgate.net

Data Table

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Identifiers
CAS Number349666-25-7 nih.gov
Molecular FormulaC₅₄H₃₀ nih.gov
IUPAC Name1-[3,5-di(pyren-1-yl)phenyl]pyrene nih.gov
Physical Properties
Molecular Weight678.8 g/mol nih.gov
Physical StateSolid
Melting Point266 °C
Spectroscopic Properties
UV Absorption Maxima (in THF)280 nm, 352 nm lab-chemicals.com
Fluorescence Emission Maximum (in THF)388 nm lab-chemicals.com

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H30 B1592448 1,3,5-Tri(pyren-1-yl)benzene CAS No. 349666-25-7

Properties

IUPAC Name

1-[3,5-di(pyren-1-yl)phenyl]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H30/c1-4-31-10-13-37-16-22-43(46-25-19-34(7-1)49(31)52(37)46)40-28-41(44-23-17-38-14-11-32-5-2-8-35-20-26-47(44)53(38)50(32)35)30-42(29-40)45-24-18-39-15-12-33-6-3-9-36-21-27-48(45)54(39)51(33)36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMYKJVSQIHZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609013
Record name 1,1',1''-(Benzene-1,3,5-triyl)tripyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349666-25-7
Record name 1,1′,1′′-(1,3,5-Benzenetriyl)tris[pyrene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349666-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1',1''-(Benzene-1,3,5-triyl)tripyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Molecular Engineering of 1,3,5 Tri Pyren 1 Yl Benzene Derivatives

Established Synthetic Pathways for 1,3,5-Tri(pyren-1-yl)benzene and Analogues

The construction of the this compound scaffold relies on robust and efficient chemical reactions that enable the formation of multiple carbon-carbon bonds to a central benzene (B151609) core.

Cross-Coupling Reaction Strategies (e.g., Suzuki-Miyaura)

The predominant and most versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful reaction creates carbon-carbon bonds between a tri-substituted benzene core and pyrene (B120774) units. Typically, the synthesis involves the reaction of a 1,3,5-trihalogenated benzene, such as 1,3,5-tribromobenzene, with pyrene-1-boronic acid in the presence of a palladium catalyst and a base. This method's success lies in its high efficiency and selectivity.

The general reaction scheme is as follows:

1,3,5-tribromobenzene + 3 pyrene-1-boronic acid --(Pd catalyst, base)--> this compound

Variations of the Suzuki-Miyaura coupling have been explored to optimize yields and reaction conditions. For instance, different palladium catalysts, ligands, and bases can be employed to suit specific substrates and achieve higher efficiency. researchgate.netresearchgate.net The use of microwave irradiation has also been shown to accelerate the reaction. researchgate.net

Other Synthetic Routes for Tri-Substituted Benzene Cores

While the Suzuki-Miyaura coupling is prevalent, other synthetic methodologies exist for creating the 1,3,5-tri-substituted benzene core, which can then be functionalized with pyrene groups. These include:

Cyclotrimerization of Alkynes: The [2+2+2] cyclotrimerization of alkynes offers a direct route to 1,3,5-trisubstituted benzene rings. ias.ac.inrsc.org This can be achieved using various transition metal catalysts, including those based on nickel, cobalt, and ruthenium. ias.ac.inrsc.org However, controlling the regioselectivity to obtain the desired 1,3,5-isomer can be a challenge. ias.ac.in

Condensation of Aryl Methyl Ketones: The self-condensation of aryl methyl ketones, such as acetophenone (B1666503) derivatives, can yield 1,3,5-triarylbenzenes. sapub.org This reaction is often catalyzed by acids like trifluoromethanesulfonic acid or Lewis acids such as silicon tetrachloride. rsc.orgsapub.org

N-Heterocyclic Carbene (NHC) Catalyzed Reactions: NHC-catalyzed annulation reactions have emerged as a modern tool for constructing 1,3,5-trisubstituted benzenes from readily available starting materials like bromoenals and α-cyano-β-methylenones. researchgate.net

Rational Design and Functionalization of Pyrene Moieties

To fine-tune the properties of this compound for specific applications, chemists employ rational design strategies, focusing on modifying the peripheral pyrene units. uky.edu

Peripheral Substitution Effects on Molecular Architecture

Introducing various substituents onto the pyrene rings can significantly alter the molecule's electronic properties, molecular packing, and, consequently, its performance in devices. uky.eduresearchgate.net The position of the substituent on the pyrene core is critical. The 1-, 3-, 6-, and 8-positions are the most reactive sites for electrophilic substitution. mdpi.com

The introduction of bulky substituents can prevent the formation of excimers, which are excited-state dimers that can quench fluorescence, a common issue with pyrene-based materials in the solid state. nih.govworktribe.comnih.gov This steric hindrance helps to maintain high emission efficiency. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—also plays a crucial role in modulating the energy levels (HOMO and LUMO) of the molecule, thereby influencing its absorption and emission characteristics. researchgate.netacs.org

Table 1: Effect of Peripheral Substitution on the Properties of Pyrene Derivatives

SubstituentPosition on PyreneEffect on Molecular ArchitectureImpact on Photophysical Properties
Bulky alkyl groupsPeripheralPrevents π-π stacking and excimer formation. nih.govEnhances fluorescence quantum yield in the solid state.
Electron-donating groups (e.g., -NR2, -OR)PeripheralAlters electron density distribution.Red-shifts absorption and emission spectra. acs.org
Electron-withdrawing groups (e.g., -CN, -NO2)PeripheralModifies electronic structure.Blue-shifts absorption and emission spectra, can enhance charge-transfer character. acs.org
Phenyl groups1,3,6,8-Increases steric hindrance and conjugation.Can lead to higher thermal stability and influence fluorescence quantum yields. rsc.org

Incorporation of Heteroatoms and Conjugated Linkers

Introducing heteroatoms such as nitrogen, boron, oxygen, or sulfur into the pyrene framework or as part of the linker between the pyrene and the central benzene ring is a powerful strategy for tuning the optoelectronic properties. acs.orgresearchgate.net

Nitrogen and Boron: The incorporation of boron and nitrogen atoms (BN-substitution) into the pyrene skeleton can significantly alter the electronic structure and prevent excimer formation. nih.govacs.org This can lead to materials with precisely tuned photophysical behaviors. acs.org

Thiophene: Thiophene units can be introduced as conjugated linkers. Their electron-rich nature can enhance the electron-donating properties of the pyrene moiety and extend the π-conjugation of the system. rsc.org

Oxadiazole and Triazole: These electron-deficient heterocyclic linkers can be used to introduce electron-accepting properties, creating donor-acceptor systems that can exhibit intramolecular charge transfer (ICT). rsc.org

The use of conjugated linkers like ethynylene (-C≡C-) or vinylene (-CH=CH-) between the pyrene units and the benzene core can extend the π-conjugated system, leading to red-shifted absorption and emission spectra.

Post-Synthetic Modification Approaches for Enhanced Functionality

Post-synthetic modification offers a route to further functionalize pre-synthesized this compound or its analogues. This approach allows for the introduction of specific functional groups that might not be compatible with the initial synthesis conditions.

For instance, pyrene-based covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) can undergo post-synthetic modifications. rsc.orgresearchgate.netresearchgate.net These modifications can include the introduction of metal ions or new organic ligands to enhance properties like gas sorption, catalysis, or luminescence. rsc.orgresearchgate.net While not directly on the isolated molecule, these strategies demonstrate the potential for modifying pyrene-containing materials. A catalyst-free cyclocondensation has been used to expand the π-system of a boronic-ester-based COF, resulting in pyrene-fused azaacene COFs with altered optical properties. researchgate.net

These advanced synthetic and molecular engineering strategies provide a versatile toolbox for creating a wide range of this compound derivatives with tailored properties, paving the way for their application in next-generation organic electronics and functional materials.

Advanced Characterization Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of the compound. beilstein-journals.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show a complex series of signals in the aromatic region, corresponding to the protons of the central benzene ring and the three pyrene moieties. The integration of these signals provides a quantitative measure of the number of protons in each chemical environment, confirming the stoichiometry of the molecule. For instance, the protons on the central benzene ring would appear as a distinct singlet, while the nine protons on each pyrene unit would give rise to a set of doublets and triplets, characteristic of the pyrene ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, revealing the number of chemically non-equivalent carbon atoms in the molecule. For this compound, this would include the carbons of the central phenyl ring and the carbons of the pyrene units. The chemical shifts of these signals are indicative of their electronic environment, providing further confirmation of the molecular structure. For example, a study on 1,3,5-triphenylbenzene (B1329565) showed distinct peaks for the different carbon atoms in the central and peripheral phenyl rings. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Related Triarylbenzene Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1,3,5-Triphenylbenzene 7.88 (s, 3H), 7.87-7.86 (m, 6H), 7.52-7.49 (t, J=7.5 Hz, 6H), 7.43-7.40 (t, J=7.5 Hz, 3H)141.6, 140.1, 128.9, 127.7, 127.2, 124.4 rsc.org
1,3,5-Tris(4-bromophenyl)benzene (B1296842) 7.70 (s, 3H), 7.62 (d, J=8.5 Hz, 6H), 7.56 (d, J=8.5 Hz, 6H)141.7, 139.9, 132.3, 129.0, 125.2, 122.4 rsc.org
1,3,5-Tris(4-fluorophenyl)benzene 7.67 (s, 3H), 7.61 (d, J=8.5 Hz, 6H), 7.59 (d, J=8.5 Hz, 6H)161.7, 137.6, 132.4, 129.0 (d, J=7.5 Hz), 125.3, 115.9 (d, J=22.5 Hz) rsc.org

This table presents data for structurally similar compounds to illustrate the expected spectral regions and patterns.

Single Crystal X-ray Diffraction Analysis

The crystal structure of this compound would likely exhibit a propeller-like conformation, with the pyrene units twisted out of the plane of the central benzene ring due to steric hindrance. The degree of this twist, as well as the packing arrangement of the molecules in the crystal lattice, would have significant implications for the material's photophysical and electronic properties.

Mass Spectrometry and Elemental Analysis

Mass spectrometry is a vital tool for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be compared to the calculated value for the molecular formula C₅₄H₃₀ to confirm its elemental composition with high accuracy. The molecular weight of this compound is approximately 678.8 g/mol . nih.gov

Elemental analysis provides an independent confirmation of the elemental composition of the compound. This technique determines the percentage by mass of each element (carbon and hydrogen in this case) in a sample. The experimentally determined percentages are then compared with the calculated values based on the molecular formula, providing a measure of the sample's purity.

Photophysical Phenomena and Spectroscopic Investigations of 1,3,5 Tri Pyren 1 Yl Benzene Systems

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission characteristics of 1,3,5-Tri(pyren-1-yl)benzene are central to understanding its behavior as a fluorophore.

Fluorescence and Phosphorescence Emission Profiles

Upon excitation, this compound typically displays a strong fluorescence emission. In tetrahydrofuran, its emission maximum is observed at 388 nm. The emission is characteristic of the pyrene (B120774) monomer, indicating that in dilute solutions, the pyrene units are electronically isolated to a degree. acs.org The propeller-like shape of the molecule, with the pyrene groups twisted relative to the central benzene (B151609) ring, contributes to this behavior. mdpi.com

At low temperatures (77 K) in a suitable solvent like THF, the phosphorescence spectrum of related pyrene-imidazole-pyrene molecules can be measured, allowing for the determination of the triplet energy level (T₁). chinesechemsoc.org For a pyrene-imidazole-pyrene system, the singlet (S₁) and triplet (T₁) energy levels were calculated to be 2.95 eV and 2.00 eV, respectively. chinesechemsoc.org This results in a significant S₁–T₁ energy gap of 0.95 eV, which generally hinders the reverse intersystem crossing (RISC) process from the triplet to the singlet state. chinesechemsoc.org

Quantum Yield Determination and Strategies for Photoluminescence Enhancement

The fluorescence quantum yield (Φf) is a critical parameter for evaluating the efficiency of a fluorophore. For pyrene derivatives, quantum yields can be quite high. For instance, a pyrene[4,5-d]imidazole-pyrene molecule (PyPI-Py) demonstrated a high quantum yield of 82% in hexane (B92381) solution. chinesechemsoc.org In the solid state, however, aggregation-caused quenching (ACQ) is a common issue for planar aromatic molecules like pyrene, leading to a significant decrease in photoluminescence. rsc.orgencyclopedia.pub

Several strategies are employed to enhance the photoluminescence of pyrene-based systems in the solid state. One effective approach is to introduce bulky substituents to the pyrene core. encyclopedia.pubspiedigitallibrary.org This steric hindrance disrupts the close packing of molecules, thereby inhibiting the formation of non-emissive aggregates and minimizing fluorescence quenching. chinesechemsoc.orgencyclopedia.pub For example, the twisted molecular structure of PyPI-Py, due to the bulky pyrene group, helps to suppress intermolecular interactions and maintain a relatively high quantum yield of 52% in a neat film. chinesechemsoc.org

Photophysical Data for PyPI-Py
Property Value
Absorption Max (nm) in THF354, 374, 394
Emission Max (nm) in Hexane416, 439
Quantum Yield in Hexane82%
Quantum Yield in Neat Film52%
S₁ Energy Level (eV)2.95
T₁ Energy Level (eV)2.00
S₁–T₁ Energy Gap (eV)0.95
Data sourced from chinesechemsoc.org

Excimer and Exciplex Formation Dynamics

Pyrene and its derivatives are well-known for their ability to form excimers (excited dimers) and exciplexes (excited state complexes with a different molecule). mdpi.com This property is highly sensitive to the distance and orientation between the interacting pyrene moieties. nih.gov

Intramolecular and Intermolecular Excimer Mechanisms

An excimer is formed when an excited pyrene molecule interacts with a ground-state pyrene molecule in close proximity. mdpi.com This results in a new, red-shifted, and broad emission band in the fluorescence spectrum, typically appearing between 420 nm and 600 nm. nih.gov

Intramolecular Excimer: In molecules where two or more pyrene units are covalently linked, an excimer can form between pyrene units within the same molecule. This process is highly dependent on the flexibility and conformation of the linker connecting the pyrenes.

Intermolecular Excimer: This occurs between two separate pyrene-containing molecules. The formation is favored in concentrated solutions or in the solid state where molecules are in close contact. spiedigitallibrary.org

The formation of an exciplex follows a similar principle but involves the interaction of an excited pyrene with a different type of ground-state molecule, often an electron donor or acceptor. mdpi.com

Influence of Aggregation State and Molecular Conformation on Excimer Emission

The aggregation state of this compound and related molecules plays a crucial role in determining the nature of their emission.

In dilute solutions, monomer emission from the individual pyrene units is dominant. acs.org As the concentration increases or in the solid state, intermolecular interactions become more significant, leading to the formation of aggregates and the appearance of excimer emission. spiedigitallibrary.orgnih.gov The degree of π–π stacking and the specific molecular packing arrangement directly influence the wavelength and intensity of the excimer emission. spiedigitallibrary.org For instance, in certain pyrene derivatives, increasing the water fraction in an ethanol/water mixture induces aggregation, leading to the appearance of an intense excimer emission band around 498 nm. nih.gov

Energy Transfer Processes in this compound Architectures

Dendrimeric structures incorporating pyrene moieties, such as those related to this compound, are excellent models for studying light-harvesting and energy transfer processes. nih.govmdpi.comresearchgate.net These systems can absorb light and channel the excitation energy to a specific core, mimicking natural photosynthetic processes. nih.govmdpi.com The efficiency of this energy transfer is a key area of investigation.

Förster Resonance Energy Transfer (FRET) is a primary mechanism governing energy transfer in these systems. FRET is a non-radiative process where an excited donor molecule transfers its energy to an acceptor molecule through dipole-dipole interactions. edinst.comnih.gov Several conditions must be met for FRET to occur efficiently: the donor and acceptor must be in close proximity (typically 10-100 Å), the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and their transition dipole moments should be suitably oriented. edinst.comthermofisher.comrsc.org

In dendritic architectures with pyrene as the donor and a suitable acceptor at the core, such as a porphyrin, efficient FRET has been observed. mdpi.commdpi.com Upon excitation of the peripheral pyrene units, the energy is funneled to the core, leading to quenching of the pyrene fluorescence and sensitized emission from the acceptor. mdpi.commdpi.com The efficiency of this process can be nearly quantitative, indicating a highly effective light-harvesting antenna effect. mdpi.com Theoretical studies on similar dendrimer models have shown that this intramolecular energy transfer can occur on an ultrafast timescale, within femtoseconds. chemrxiv.org

The table below summarizes key aspects of FRET.

ParameterDescriptionRelevance to this compound Systems
FRET Efficiency (η) The fraction of energy transferred from the donor to the acceptor.High FRET efficiencies are observed in pyrene-based dendrimers, indicating effective energy funneling. mdpi.commdpi.com
Förster Radius (R₀) The distance at which FRET efficiency is 50%. edinst.comDependent on the spectral overlap between the pyrene donor emission and the acceptor absorption. edinst.com
Spectral Overlap The degree to which the donor's emission spectrum overlaps with the acceptor's absorption spectrum. thermofisher.comrsc.orgA crucial factor for efficient FRET in these systems.

The formation of charge-transfer (CT) complexes is another significant photophysical phenomenon in systems involving pyrene derivatives. A CT complex is formed between an electron donor and an electron acceptor, where a fraction of an electronic charge is transferred from the donor to the acceptor. mdpi.com This interaction can be studied by observing the appearance of a new, often broad and red-shifted, absorption band that is not present in the spectra of the individual components.

In the context of this compound and related structures, the pyrene moieties can act as electron donors, forming CT complexes with suitable electron acceptors like 1,3,5-trinitrobenzene (B165232) or tetracyanoquinodimethane (TCNQ). nih.govresearchgate.net The formation of these complexes is influenced by the ionization potential of the donor and the electron affinity of the acceptor. mdpi.com Upon photoexcitation, these CT complexes can lead to the formation of a radical ion pair. nih.gov

Research has shown that even a small degree of charge transfer in the ground state can lead to interesting properties, and upon excitation, a near-complete charge transfer can occur, forming a [D⁺-A⁻] complex. mdpi.com The study of CT complexes is crucial for understanding the electronic interactions and potential applications in organic electronics. mdpi.comnih.gov

DonorAcceptorKey Findings
PyreneTetracyanoquinodimethane (TCNQ)Formation of a charge-transfer crystal with a CT absorption extending into the near-infrared. researchgate.net
Pyrene1,3,5-Trinitrobenzene (TNB)Formation of charge-transfer complexes with alternating donor and acceptor stacks. nih.gov
Pyrene DerivativesNitroaromatic CompoundsFormation of complexes leading to fluorescence quenching. rsc.orgua.pt

Förster Resonance Energy Transfer (FRET) Mechanisms

Fluorescence Quenching Mechanisms and Kinetic Studies

The fluorescence of this compound and its derivatives can be quenched by various molecules, a process that is fundamental to their application in chemical sensing. rsc.orgmdpi.com The quenching process can occur through two primary mechanisms: static and dynamic quenching.

The Stern-Volmer equation is often used to analyze quenching data: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Ksv is the Stern-Volmer quenching constant. rhhz.net In purely static quenching, a linear Stern-Volmer plot is expected when analyzing intensity data, but a plot of lifetime data (τ₀/τ) would show no quenching. edinst.commaynoothuniversity.ie The formation of ground-state complexes between pyrene derivatives and quenchers like nitroaromatic compounds is a well-documented example of static quenching. researchgate.netcnr.it

Dynamic quenching, also known as collisional quenching, happens when the excited fluorophore collides with a quencher molecule, leading to de-excitation without photon emission. rsc.orgchinesechemsoc.orgbohrium.com In this case, both the fluorescence intensity and the fluorescence lifetime are reduced. A linear Stern-Volmer plot for both intensity and lifetime data is characteristic of dynamic quenching. edinst.com

A key mechanism for dynamic quenching in pyrene-based systems is photoinduced electron transfer (PET). nih.govrsc.orgbohrium.com In this process, an electron is transferred from the excited fluorophore (donor) to the quencher (acceptor) or vice-versa, resulting in fluorescence quenching. nih.govmdpi.com The feasibility of PET is determined by the relative energy levels of the donor and acceptor molecules. mdpi.com For instance, the fluorescence of pyrene derivatives is often quenched by electron-deficient nitroaromatic compounds through a PET mechanism. rsc.orgmdpi.com In some cases, a combination of both static and dynamic quenching can occur, leading to an upward curvature in the Stern-Volmer plot of intensity data. edinst.com

The table below outlines the key characteristics of static and dynamic quenching.

Quenching TypeMechanismEffect on Fluorescence IntensityEffect on Fluorescence LifetimeStern-Volmer Plot (Intensity)
Static Ground-state complex formation rsc.orgresearchgate.netnih.govDecreasesUnchanged rhhz.netLinear edinst.com
Dynamic Collisional deactivation (e.g., PET) rsc.orgchinesechemsoc.orgbohrium.comDecreasesDecreasesLinear edinst.com

Supramolecular Architectures and Self Assembly Behavior of 1,3,5 Tri Pyren 1 Yl Benzene Analogues

Principles of Directed Supramolecular Self-Assembly

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded superstructures is a cornerstone of supramolecular chemistry. For analogues of 1,3,5-Tri(pyren-1-yl)benzene, this assembly is primarily driven by a delicate interplay of non-covalent interactions. The resulting architectures are dictated by the intrinsic properties of the molecular components and the external conditions.

Role of π-Stacking Interactions in Hierarchical Assembly

The hierarchical assembly process often begins with the formation of primary aggregates through π-stacking, which then organize into larger, more complex structures. chinesechemsoc.org For instance, pyrene-containing molecules have been shown to form H-aggregates, which can be identified by a blue shift in their UV-visible absorption spectra. ias.ac.in The cooperative nature of π-π stacking is a key factor in the formation of highly ordered and stable assemblies. acs.org The introduction of sterically demanding side groups can influence the π-stacking of the pyrene (B120774) units, affecting excimer formation in both dilute solutions and aggregated states. uni-bayreuth.de

Contributions of Hydrogen Bonding and Other Non-Covalent Interactions

While π-stacking is a dominant force, hydrogen bonding plays a critical and often directive role in the self-assembly of functionalized this compound analogues. mdpi.com The incorporation of moieties capable of forming hydrogen bonds, such as amides, carboxylic acids, or catechols, provides specificity and directionality to the assembly process. mdpi.comconicet.gov.arrsc.org These interactions can work in synergy with π-stacking to create robust and complex supramolecular architectures. rsc.org

For example, in amphiphilic molecules containing both pyrene and hydrophilic groups like catechol, the self-assembly is driven by a balance between the hydrophobic interactions of the pyrene heads and the hydrogen bonding capabilities of the hydrophilic tails. conicet.gov.ar Similarly, the introduction of amide groups can lead to the formation of strong, threefold hydrogen bonds, which are instrumental in the formation of supramolecular polymers. rsc.org The interplay between hydrogen bonding and π-stacking can lead to the formation of diverse morphologies, from nanofibers to vesicles. rsc.orgrsc.org

Other non-covalent forces, such as van der Waals interactions and electrostatic interactions, also contribute to the stability and structure of the final assembly. mdpi.comrsc.org In some cases, halogen bonding has been utilized as a tool to direct the formation of two-dimensional networks of pyrene derivatives. rsc.org The solvent environment also plays a crucial role, as the polarity and nature of the solvent can significantly influence the strength and preference of these non-covalent interactions, leading to different assembled structures. conicet.gov.ar

Formation of Controlled Supramolecular Structures

The ability to control the self-assembly of this compound analogues allows for the fabrication of a variety of well-defined nanostructures with tailored properties and functions.

Fabrication of One-Dimensional Nanostructures (e.g., Nanofibers, Columnar Aggregates)

One-dimensional (1D) nanostructures, such as nanofibers, nanorods, and columnar aggregates, are commonly observed in the self-assembly of pyrene-based molecules. acs.org These structures are typically formed through the stacking of the planar pyrene units, driven by π-π interactions. acs.org The introduction of specific functional groups can further guide the assembly into well-defined 1D architectures. For instance, pyrene derivatives functionalized with peptides have been shown to form nanofibers through a combination of π-stacking and hydrogen bonding. rsc.org

The formation of columnar liquid crystalline phases has been observed in derivatives of this compound, where the molecules stack into columns that then arrange into a hexagonal lattice. acs.org The length and diameter of these supramolecular aggregates are dependent on the molecular structure and the conditions of self-assembly. uni-bayreuth.de In some cases, coordination-driven self-assembly, involving metal ions, has been employed to create discrete one-dimensional chains from pyrene derivatives. acs.org

Pyrene Analogue System Resulting 1D Nanostructure Primary Driving Interactions Reference
Pyrene-based MII4L6 assembliesC2-symmetric assembly with meridionally coordinated metal centersπ-stacking acs.org
Pyrene-functionalized with pyridyl-terminated substituentsOne-dimensional coordination chainsMetal-coordination, π-stacking acs.org
Benzimidazole-modified pyrene with chiral acidsNanofibersHydrogen bonding, π-stacking rsc.org

Construction of Two-Dimensional Ordered Networks and Monolayers

The self-assembly of this compound analogues on solid surfaces can lead to the formation of highly ordered two-dimensional (2D) networks and monolayers. researchgate.net Scanning tunneling microscopy (STM) has been a powerful tool to visualize and understand the formation of these 2D structures. The substrate plays a crucial role in directing the assembly, with different packing modes observed on different surfaces. researchgate.net

For instance, the self-assembly of 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) on a silver surface results in a honeycomb network with large nanocavities. mpg.de These cavities can then be used to host guest molecules. The introduction of bromine substituents on pyrene derivatives has been shown to influence the resulting 2D patterns on a gold surface, with the final supramolecular network being determined by a balance of halogen bonding and hydrogen bonding. rsc.org The deliberate selection of the number and position of functional groups, such as pyridyl-terminated substituents, allows for the tailoring of 2D arrays and porous networks. acs.orgnih.gov

Pyrene Analogue System Substrate Resulting 2D Structure Key Intermolecular Interactions Reference
OBO-doped acs.orgTriangulenesMetal surfacesOrdered 2D superstructuresIntermolecular hydrogen bonding researchgate.net
Brominated pyrene derivativesAu(111)Parallel and square arrangementsHalogen bonding, Br–H bonds rsc.org
4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA)Ag(111)Honeycomb networksHydrogen bonding mpg.de
Pyridin-4-ylethynyl functionalized pyrenesAg(111)2D arrays, kagomé-type networksPyridyl-directed interactions acs.orgnih.gov

Studies on Vesicular Structures and Microcrystals from Pyrene-Based Assemblies

In aqueous environments, amphiphilic pyrene derivatives can self-assemble into vesicular structures. These vesicles are typically formed by a bilayer of molecules, with the hydrophobic pyrene moieties forming the core and the hydrophilic groups exposed to the aqueous surroundings. rsc.org For example, a pyrene derivative appended with L-histidine was found to form vesicular nanostructures at low concentrations, which then fused to form helical fibers at higher concentrations. rsc.org

The formation of vesicle-like structures has also been observed for pyrene-tethered Schiff base molecules in a mixed solvent system, driven by π-π stacking and hydrogen bonding. ias.ac.in In another study, pyrene-based amphiphiles with a catechol group formed vesicle-like structures in organic solvents, while in water, they formed fibril-like aggregates. conicet.gov.ar Furthermore, the self-assembly of nonplanar π-conjugated nanocycles, including a pyrene-modified cycloparaphenylene, has been shown to result in the formation of crystalline vesicles. chinesechemsoc.org These studies highlight the versatility of pyrene-based building blocks in forming a range of complex supramolecular architectures.

Pyrene-Based System Solvent/Medium Observed Structure Driving Forces Reference
Pyrene-L-histidine derivative with phthalic acidAqueous solutionVesicular nanostructuresElectrostatic interactions, H-bonding, π-stacking rsc.org
Pyrene-tethered Schiff baseDMF/H2OVesicular spherical aggregatesπ-π stacking, Hydrogen bonding ias.ac.in
Amphiphilic catechol/pyrene moleculeMethanol/AcetoneVesicle-like structuresAmphiphilicity, π-stacking conicet.gov.ar
Pyrene-modified cycloparaphenyleneTHF/H2OCrystalline vesiclesπ-conjugation, hydrophobicity chinesechemsoc.org

Aggregation-Induced Emission (AIE) Phenomena in Self-Assembled Systems

The phenomenon of aggregation-induced emission (AIE) is a significant characteristic observed in certain luminogenic materials, including analogues of this compound. Unlike conventional fluorescent molecules that often experience quenching upon aggregation, AIE-active compounds exhibit enhanced fluorescence intensity in their aggregated or solid state. rsc.orgacs.org This behavior is primarily attributed to the restriction of intramolecular motion (RIM) within the aggregated molecules, which blocks non-radiative decay pathways and promotes radiative emission. rsc.orgresearchgate.net

Propeller-shaped molecules, such as those based on a benzene-1,3,5-tricarboxamide (B1221032) (BTA) core, demonstrate notable AIE effects. rsc.org The rigid BTA unit restricts intramolecular rotation, a key factor in promoting AIE during the self-assembly process. rsc.org In solution, these molecules can form various nano-aggregates like nanosheets and spherical nanoparticles. rsc.org The transition from a dissolved state to an aggregated state, often induced by changes in solvent composition (e.g., in a THF/H₂O mixture), leads to a significant increase in fluorescence. rsc.org

The AIE properties are not limited to BTA derivatives. Other molecular designs, such as those incorporating a tetraphenylethylene (B103901) (TPE) core, also exhibit strong AIE characteristics. nih.gov In a good solvent, the phenyl rings of TPE undergo rotational and vibrational motions, which quenches fluorescence. nih.gov However, in the aggregated state, these motions are restricted, leading to a substantial increase in fluorescence quantum yield. nih.gov

The table below summarizes the AIE properties of different molecular systems, highlighting the change in emission characteristics upon aggregation.

Compound TypeSolvent SystemEmission StateMaximum Emission Wavelength (λem)Quantum Yield (Φ)Reference
Benzene-1,3,5-tricarboxamide (BTA) derivativeTHF/H₂OAggregated-Strong rsc.org
Tetraphenylethylene (TPE)Solid StateAggregated475 nmup to 49% nih.gov
1,3,5-tris(styrylbenzene) derivativeTHF/water (f_w 60%)Aggregated483 nm70% nih.gov

Data sourced from multiple scientific publications.

The self-assembly of AIE-active molecules can be influenced by various factors, including molecular structure, solvent polarity, and pH. frontiersin.org For instance, attaching long alkyl chains or peptide sequences to an AIE core can promote the formation of well-defined, highly emissive nanostructures. pku.edu.cn The ability to control the self-assembly and, consequently, the AIE properties opens up possibilities for developing advanced materials for applications in sensing, imaging, and light-emitting devices. rsc.orgacs.org

Design and Characterization of Supramolecular Polymers and Hydrogels

The design of supramolecular polymers and hydrogels based on this compound analogues and related structures leverages non-covalent interactions to create ordered, functional materials. nih.gov A key building block in this field is the benzene-1,3,5-tricarboxamide (BTA) moiety, which is well-known for its ability to form robust one-dimensional fibers through threefold intermolecular hydrogen bonding. acs.org

These BTA-based supramolecular polymers are highly dynamic, with monomers capable of exchanging within and between fibers. acs.org This dynamic nature is a crucial feature for creating biomaterials that can mimic the extracellular matrix (ECM). acs.orgnih.gov By modifying the hydrophobic substituents on the BTA molecule, it is possible to tune the viscoelastic properties of the resulting hydrogels over several orders of magnitude. nih.gov This molecular tuning allows for the creation of materials with controlled stress-relaxation timescales, making them suitable for applications such as 3D printing and tissue engineering. nih.gov

Hydrogels formed from these supramolecular polymers can be triggered by changes in pH. researchgate.net For example, a family of BTA aromatic carboxylic acid derivatives has been shown to form gels at low concentrations upon a pH trigger. researchgate.net The self-assembly process is driven by a combination of intermolecular hydrogen bonding and hydrophobic effects. researchgate.net

The characterization of these supramolecular structures involves a range of techniques. Electron microscopy (both scanning and transmission) is used to visualize the fibrous networks of the hydrogels. researchgate.netrsc.org Spectroscopic methods, such as UV-Vis and FTIR, provide insights into the molecular interactions, like charge-transfer and hydrogen bonding, that drive the self-assembly. rsc.org Rheological studies are essential for determining the mechanical properties of the hydrogels, such as their viscoelasticity and thixotropic behavior. researchgate.netmdpi.com

The table below provides examples of supramolecular polymers and hydrogels based on BTA and pyrene-containing molecules, along with their key characteristics.

Monomer/Building BlockSelf-Assembly Driving ForceResulting StructureKey CharacteristicsPotential ApplicationsReference
Benzene-1,3,5-tricarboxamide (BTA)Intermolecular hydrogen bonding, hydrophobic effects1D fibers, hydrogelsDynamic, tunable viscoelasticity, shear-thinningBiomaterials, tissue engineering acs.orgnih.gov
Pyrene-capped dipeptideHydrogen bonding, π-π stacking, disulfide dimerizationSelf-supporting hydrogelThixotropic, insoluble in water- mdpi.com
Naphthalenediimide-pyrene co-assemblyCharge-transfer complex, hydrogen bondingNanofibrous hydrogelspH-triggered gelation, biocompatibleBiomedical engineering rsc.org

Data compiled from various research articles.

The modularity of these systems allows for the incorporation of various functional groups, such as peptides, carbohydrates, and fluorescent dyes, onto the supramolecular polymer backbone. acs.orgrsc.org This functionalization enables the creation of "smart" materials with specific biological recognition or sensing capabilities. acs.org

Advanced Applications in Organic Electronics and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) Utilizing 1,3,5-Tri(pyren-1-yl)benzene and Derivatives

The exceptional electronic and photophysical properties of this compound, also known as TPB3, make it a versatile material in the fabrication of high-performance OLEDs. researchgate.net Its derivatives, such as those incorporating pyridine (B92270) rings, have also been developed to fine-tune the electronic properties for specific applications within OLEDs. researchgate.net

Role as Host Materials for Efficient Energy Transfer

This compound (TPB3) has demonstrated significant potential as a host material in the emissive layer of OLEDs. researchgate.net Its high fluorescence quantum yield and the excellent overlap between its photoluminescence spectrum and the absorption spectrum of certain dopants facilitate highly efficient Förster energy transfer. researchgate.net

In one study, red OLEDs were fabricated using TPB3 as the host material and 4-(dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB) as the dopant. researchgate.net The efficient energy transfer from the TPB3 host to the DCJTB dopant resulted in a device with a maximum luminance of 70,600 cd/m² at 13.5 V, which was approximately four times higher than a similar device using Tris(8-hydroxyquinoline)aluminum (Alq3) as the host. researchgate.net This device also exhibited a current efficiency of 4.38 cd/A and a power efficiency of 2.12 lm/W at 20 mA/cm². researchgate.net

The energy levels of TPB3 are well-suited for hosting dopants like DCJTB. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of DCJTB fall between those of TPB3, enabling effective energy transfer. TPB3 has also been employed as a green light-emitting host material, doped with red and blue dyes, to create white OLEDs. researchgate.net

Application as Electron Transport and Hole/Exciton (B1674681) Blocking Layers

Derivatives of this compound have been specifically engineered to function as electron transport layers (ETLs) and hole/exciton blocking layers (HBLs) in OLEDs. For instance, 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) is a solution-processable material with an electron mobility of approximately 1.0 x 10⁻³ cm² V⁻¹ s⁻¹.

A series of triphenyl benzene (B151609) derivatives with peripheral pyridine rings—1,3,5-tri(m-pyrid-2-yl-phenyl)benzene (Tm2PyPB), 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (Tm3PyPB), and 1,3,5-tri(m-pyrid-4-yl-phenyl)benzene (Tm4PyPB)—have been developed as ETL and HBL materials for blue phosphorescent OLEDs. researchgate.net These materials exhibit high electron mobilities in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹ and a high triplet energy level of 2.75 eV. researchgate.net The position of the nitrogen atom in the pyridine ring influences the HOMO and LUMO energy levels, affecting electron injection and hole-blocking properties. researchgate.net

In phosphorescent OLEDs, these materials effectively confine triplet excitons on the emissive dopant, which is crucial for achieving high efficiency. researchgate.net For example, in a device using iridium(III) bis(4,6-(di-fluorophenyl)pyridinato-N,C2′)picolinate (FIrpic) as the blue phosphorescent emitter, the use of these pyridine-containing triphenyl benzene derivatives as the ETL/HBL resulted in improved device performance. researchgate.net

Strategies for Enhancing Device Efficiency and Mitigating Roll-off

Efficiency roll-off, the decrease in efficiency at high brightness levels, is a significant challenge in OLED technology. researchgate.net The use of this compound derivatives as ETL/HBL materials can help mitigate this issue. For instance, in blue phosphorescent OLEDs, the Tm4PyPB-based device demonstrated reduced efficiency roll-off, maintaining over 93% of its maximum external quantum efficiency (EQE) at a luminance of 1000 cd/m². researchgate.net This improvement is attributed to the better confinement of triplet excitons by Tm4PyPB. researchgate.net

Another strategy to enhance efficiency is the use of a dual emitting layer (EML) structure. rsc.org By doping a blue phosphorescent emitter into two different host materials, including a derivative of 1,3,5-tri(phenyl-2-benzimidazolyl)benzene (TPBi), and carefully tuning the layer thicknesses, a maximum EQE of 17.49% was achieved. rsc.org Inserting an ultra-thin layer of TPBi as a hole blocking layer between the EMLs further boosted the EQE to 18.99%. rsc.org These results highlight the importance of managing exciton distribution and carrier balance to improve efficiency and reduce roll-off. rsc.org

Recent approaches like phosphor-assisted thermally activated delayed fluorescence (TPSF) aim to achieve high quantum efficiency and reduce roll-off by accelerating radiative exciton consumption. nih.gov While not directly involving this compound, these advanced device architectures underscore the ongoing efforts to overcome the limitations of OLEDs, where materials like TPB3 and its derivatives play a crucial role in the fundamental layers.

Organic Photovoltaic (OPV) Devices

While the primary application of this compound and its derivatives is in OLEDs, they also have potential applications in organic photovoltaic (OPV) devices. The derivative 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) can be used as a building block or donor material in the active layer of OPVs. The electronic properties that make these compounds effective in OLEDs, such as their well-defined energy levels and charge transport capabilities, are also desirable for the components of OPV active layers, which rely on efficient charge separation and transport. d-nb.info

Fundamental Research in Photoactive Materials and Photocatalysis

The unique photophysical properties of this compound and its derivatives make them subjects of fundamental research in photoactive materials and photocatalysis. The pyrene (B120774) units can engage in strong π-π stacking interactions, which is a key aspect of their function in supramolecular chemistry and materials science.

Derivatives of this compound, such as those incorporating 2,4,6-triphenyl-1,3,5-triazine (B147588) cores, have been synthesized and investigated as photocatalysts. nih.govacs.org These materials have shown high efficiency and selectivity in the oxidation of benzylamines to N-benzylidene benzylamines under mild conditions. nih.govacs.org Furthermore, a porous organic polymer synthesized from 1,3,5-tri(10H-phenothiazin-10-yl)benzene has been demonstrated as a metal-free, recyclable photocatalyst for C(sp²)-H functionalization reactions. nih.gov A metal-organic framework incorporating a derivative of this compound has also been shown to have efficient photocatalytic activity for the aerobic oxidation of benzylamines. ossila.com These studies highlight the potential of these compounds to harvest light energy and drive chemical transformations.

Table of Device Performance and Properties

Compound Application Key Performance Metric Value Reference
TPB3 Red OLED HostMaximum Luminance70,600 cd/m² researchgate.net
Current Efficiency4.38 cd/A researchgate.net
Power Efficiency2.12 lm/W researchgate.net
TmPyPB OLED ETL/HBLElectron Mobility~1.0 x 10⁻³ cm² V⁻¹ s⁻¹
Tm2PyPB, Tm3PyPB, Tm4PyPB Blue PhOLED ETL/HBLElectron Mobility10⁻⁴–10⁻³ cm² V⁻¹ s⁻¹ researchgate.net
Triplet Energy2.75 eV researchgate.net
Tm4PyPB-based device Blue PhOLEDEQE at 1000 cd/m²>93% of max EQE researchgate.net
TPBi-enhanced device Blue PhOLEDMaximum EQE18.99% rsc.org

Chemosensing and Biosensing Applications

Development of Fluorescence Chemosensors Based on Pyrene (B120774) Units

The core of 1,3,5-Tri(pyren-1-yl)benzene's sensing capability lies in its three pyrene units attached to a central benzene (B151609) ring. Pyrene is a well-known fluorophore that can exhibit both monomer and excimer (excited-state dimer) emission, a property that is highly sensitive to its molecular environment and interactions with other molecules. acs.org This sensitivity allows for the design of sensors that respond to the presence of specific analytes. mdpi.com

Fluorescent sensors based on pyrene derivatives, including structures related to this compound, have demonstrated significant success in the highly sensitive and selective detection of nitroaromatic compounds (NACs), which are common components of commercial and military explosives. researchgate.netmdpi.com The detection mechanism often relies on the fluorescence quenching of the pyrene-based sensor upon interaction with the electron-deficient NACs. mdpi.comresearchgate.net

Research has shown that polymers and materials incorporating pyrene units can effectively detect analytes such as 2,4,6-trinitrotoluene (B92697) (TNT), 2,4-dinitrotoluene (B133949) (DNT), and picric acid (PA). researchgate.netmdpi.com For instance, certain pyrene-containing fluorescent polymer films exhibit a high quenching response to NACs, with picric acid often being the most efficient quencher. mdpi.com The interaction between the electron-rich pyrene moieties and the electron-poor nitroaromatic analytes is a key factor in this sensing capability. cnr.it Studies have reported high quenching efficiencies and low limits of detection for various NACs, highlighting the practical potential of these materials in security and environmental monitoring. mdpi.comnih.gov

Table 1: Performance of Pyrene-Based Sensors for Nitroaromatic Compound (NAC) Detection

Sensor Material/Probe Target Analyte(s) Quenching Efficiency Limit of Detection (LOD) Stern-Volmer Constant (Ksv)
Pyrene-functionalized film Picric Acid (PA) >95% at 360 µM 10 nM 5.1 x 10⁴ M⁻¹
Pyrene over polyethersulfone (Py-PES) PA, TNT, DNT - 23 nM (PA), 160 nM (TNT), 400 nM (DNT) 1.263 x 10⁶ M⁻¹ (PA), 1.80 x 10⁵ M⁻¹ (TNT)
Pyrene-containing water-soluble probes TNT, DNT High 182 ppb ~1 x 10⁵ M⁻¹

Data compiled from multiple research findings. mdpi.comnih.govresearchgate.net

Beyond explosives, chemosensors derived from pyrene units are capable of detecting metal ions. nih.gov The sensing mechanism often involves the coordination of the metal ion with specific binding sites on the sensor molecule, leading to a change in its fluorescence properties, such as quenching or enhancement. bohrium.com

For example, an amphiphilic pyrene derivative demonstrated the ability to selectively sense Copper (Cu²⁺) and Iron (Fe³⁺) ions. acs.orgnih.gov The addition of Cu²⁺ to an aggregated form of the sensor led to a 94% reduction in its excimer fluorescence. nih.gov Similarly, pyrene-based probes have been designed to detect other metal ions like Fe²⁺, Hg²⁺, and Zn²⁺ through distinct changes in their fluorescence spectra. mdpi.commdpi.comacs.org The selectivity arises from the specific chemical interactions between the metal ion and the recognition sites engineered into the sensor molecule. nih.govrsc.org For instance, a novel fluorescent probe built on a cyclotriphosphazene (B1200923) scaffold with pyrene-triazole units showed high selectivity for Fe³⁺, where binding caused significant fluorescence quenching. bohrium.com

Table 2: Examples of Pyrene-Based Sensors for Metal Ion Detection

Sensor/Probe Target Ion(s) Sensing Mechanism Limit of Detection (LOD)
Amphiphilic Pyrene Derivative Cu²⁺ Excimer fluorescence quenching -
Pyrene-pyrazoles Schiff base (PMDP) Cu²⁺, Fe²⁺ Fluorescence quenching 0.42 µM (Cu²⁺), 0.51 µM (Fe²⁺)
Pyrene-based Schiff base Hg²⁺ "Turn-Off" fluorescence 0.35 nM

Data compiled from various research articles. mdpi.comnih.govbohrium.commdpi.com

Selective Detection of Nitroaromatic Compounds (NACs) and Explosives (e.g., TNT, DNT, Picric Acid)

Investigation of Sensing Mechanisms: Fluorescence Quenching and Enhancement

The detection capabilities of this compound and related compounds are governed by specific photophysical processes that alter their fluorescence output upon interaction with an analyte. researchgate.netmdpi.com

A primary mechanism for fluorescence quenching in the detection of NACs is photoinduced electron transfer (PET). researchgate.netresearchgate.net When the electron-rich pyrene fluorophore is excited by light, it can transfer an electron to the LUMO (Lowest Unoccupied Molecular Orbital) of the electron-deficient NAC analyte. mdpi.com This process provides a non-radiative pathway for the excited fluorophore to return to its ground state, resulting in a decrease, or quenching, of its fluorescence emission. mdpi.com

In addition to PET, the formation of a non-fluorescent ground-state complex, known as a charge-transfer (CT) complex, between the pyrene unit and the analyte can also lead to static quenching. acs.orgnih.gov This is particularly evident in the interaction with highly electron-deficient molecules like picric acid. acs.org The close π-π stacking between the pyrene and the nitroaromatic compound facilitates this charge transfer. cnr.it For metal ion detection, mechanisms like chelation-enhanced fluorescence quenching (CHEQ) and ligand-to-metal charge transfer (LMCT) are often involved. rsc.org

The aggregation state of pyrene derivatives plays a crucial role in their sensing responses. nih.gov Pyrene is known for forming excimers (excited dimers) in aggregated states, which emit light at longer wavelengths (a red-shift) compared to the monomer emission. acs.org The presence of an analyte can disrupt these aggregates or induce their formation, leading to a change in the fluorescence spectrum. nih.gov

This phenomenon, known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), provides a powerful sensing mechanism. mdpi.comrsc.org For example, a sensor might be designed to be non-fluorescent as a monomer but become highly fluorescent upon analyte-induced aggregation (AIE). mdpi.com Conversely, an analyte could interact with a highly fluorescent aggregate, causing it to disassemble into non-fluorescent monomers, resulting in a "turn-off" response. nih.gov An amphiphilic pyrene derivative, for instance, forms a stable excimer in an aqueous solution, and the selective quenching of this excimer emission is used to detect Cu²⁺ ions and trinitrophenol. acs.orgnih.gov

Analyte-Induced Electron and Charge Transfer

Fabrication of Portable and On-Site Sensing Platforms (e.g., Fluorescent Paper Strips)

A significant advantage of fluorescence-based sensing is its adaptability for creating simple, portable, and low-cost devices for on-site analysis. researchgate.netscispace.com Researchers have successfully fabricated fluorescent paper strips by impregnating filter paper with pyrene-based sensor compounds. nih.govresearchgate.net

These paper strips offer a straightforward method for visual detection of analytes under a UV lamp. researchgate.net When the strip comes into contact with a sample containing the target analyte, such as an NAC in a water sample, the fluorescence of the strip is quenched, providing a clear visual signal. nih.govresearchgate.net This approach has been demonstrated for the detection of explosives like TNT and DNT at concentrations as low as parts-per-billion (ppb). nih.gov Such portable sensors are invaluable for rapid screening in environmental monitoring and public safety applications, eliminating the need for complex laboratory instrumentation. scispace.comepa.gov The development of these platforms, sometimes integrated with smartphone technology for analysis, represents a key step toward making advanced chemical sensing widely accessible. rsc.org

Integration into Porous Materials and Frameworks

Covalent Organic Frameworks (COFs) Utilizing Pyrene (B120774) and Benzene (B151609) Linkers

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. preprints.org The incorporation of pyrene-based building blocks, including those with a central benzene core, has garnered significant interest due to the potential for enhanced π-π stacking interactions, which can improve the crystallinity and charge transport properties of the resulting COFs. rsc.orgresearchgate.net

The synthesis of pyrene-based COFs typically involves polycondensation reactions between pre-designed building blocks. rsc.org Solvothermal methods are commonly employed, where the reactants are heated in a sealed vessel containing a suitable solvent or solvent mixture. acs.orgnih.gov This approach facilitates the reversible formation of covalent bonds, allowing for the correction of defects and the growth of crystalline frameworks. uni-muenchen.delabinsights.nl

Common linkage chemistries for constructing pyrene-containing COFs include:

Boronate Ester Linkages: Formed through the condensation of boronic acids and diols, this was one of the earliest strategies used to create pyrene-based COFs. rsc.orgrsc.org For example, the reaction between pyrene-2,7-diboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) results in a hexagonal COF. rsc.orgrsc.org

Imine Linkages: Schiff base condensation between amine and aldehyde functionalized monomers is a widely used and versatile method for COF synthesis. preprints.orgmdpi.com Pyrene-containing amines or aldehydes can be reacted with complementary linkers to form stable, crystalline imine-linked COFs. preprints.orgmdpi.com

sp² Carbon-Carbon (C=C) Double Bond Linkages: Knoevenagel or Aldol condensation reactions can create fully sp²-hybridized carbon frameworks, leading to enhanced electronic conjugation and stability. rsc.orgacs.org For instance, the reaction of 1,3,6,8-tetrakis(4-formylphenyl)pyrene with 1,4-phenylenediacetonitrile (B1346891) yields a sp²c-PyCOF. rsc.org

Azine Linkages: The reaction of hydrazine (B178648) with aldehyde-functionalized monomers can produce azine-linked COFs. labinsights.nl This strategy has been used with pyrene-based monomers to create COFs with various topologies. labinsights.nl

A three-component synthesis approach has also been developed, allowing for the simultaneous formation of the building blocks and the COF in a one-pot reaction. nih.gov This method has been successfully used to create pyrene-fused azaacene COFs. nih.gov

The geometry of the building blocks dictates the resulting topology of the COF. By carefully selecting monomers with specific symmetries, researchers can control the pore size and network architecture.

Hexagonal Topology: The use of trigonal (D3h or C3) and linear (D2h) building blocks typically leads to the formation of COFs with hexagonal pores. rsc.orgrsc.org For example, the condensation of a trigonal monomer like 2,3,6,7,10,11-hexahydroxytriphenylene with a linear pyrene-diboronic acid linker results in a hexagonal framework. rsc.orgrsc.org

Tetragonal (sql) and Rhombic Topologies: Combining C4 symmetric building blocks with linear linkers can generate COFs with square (sql) or rhombic pores. rsc.org

Three-Dimensional (3D) Topologies: The synthesis of 3D COFs is more challenging but offers the potential for interconnected pore systems. capes.gov.br By employing building blocks with specific three-dimensional geometries, novel topologies such as the two-fold interpenetrated pts topology have been achieved in pyrene-based COFs. capes.gov.br Another example includes the creation of 3D COFs with the nia topology by using planar hexagonal and triangular prism nodes. dntb.gov.ua

The stacking of the 2D layers is another crucial aspect of the structural design. Both eclipsed (AA) and slipped-stacked (AB) arrangements have been observed in pyrene-based COFs, which can significantly influence their electronic properties. rsc.orgnih.gov

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups or altering the properties of a pre-existing COF without disrupting its crystalline framework. rsc.orgcsic.es This approach allows for the incorporation of functionalities that might not be compatible with the initial COF synthesis conditions. csic.es

One notable example is the post-synthetic modification of a dione-containing COF. rsc.org By reacting the dione (B5365651) moieties with o-phenylenediamine (B120857) or 2,3-diaminonaphthalene, pyrene-fused azaacene units were created within the COF, extending the π-system and altering the material's optical properties. rsc.orgcsic.es This modification was achieved with up to 33% conversion while retaining the high crystallinity and surface area of the parent COF. csic.esresearchgate.netcsic.es

Another PSM strategy involves the conversion of reversible imine linkages into more stable, irreversible heterocyclic linkages like thiazole (B1198619) or oxazole (B20620) through post-synthetic oxidation. rsc.org Furthermore, metal ions can be introduced into COFs through PSM to create active sites for catalysis or to enhance specific interactions. For example, Fe³⁺ ions have been doped into pyrene-based Schiff-base COFs. pnas.org

The inherent porosity and large surface area of pyrene-based COFs make them promising materials for a variety of applications.

Gas Adsorption: The extensive π-aromatic surfaces of pyrene units can serve as preferential binding sites for polarizable molecules like CO₂. nih.gov Pyrene-based COFs have been investigated for CO₂ capture, with their performance being influenced by factors such as pore size, surface area, and the presence of specific functional groups. researchgate.netnih.gov For instance, doping a pyrene-based COF with Fe³⁺ ions was shown to increase its CO₂ adsorption capacity by 89.5%. pnas.org

Catalysis: Pyrene-based COFs have shown potential in photocatalysis. The extended π-conjugation allows for efficient light absorption, and the ordered structure can facilitate charge separation and transport. researchgate.net They have been explored for photocatalytic hydrogen peroxide production and the degradation of organic pollutants like tetracycline (B611298). acs.orgbohrium.comnih.govkuleuven.be For example, a sp² carbon-linked pyrene COF (sp²c-COF) demonstrated significantly better photocatalytic activity for tetracycline degradation compared to its imine-linked counterpart. acs.orgacs.org

Ion Capture: The tunable pore environment and the presence of specific binding sites in pyrene-based COFs make them suitable for selective ion capture. They have been investigated for the capture of radioactive iodine, with some demonstrating high adsorption capacities. nih.gov Additionally, a lithium pyrene squarate COF has been developed for the efficient and selective separation of lithium and magnesium ions from salt water. acs.org A pyrene-based COF has also been shown to have good selectivity for uranium due to the synergistic interaction between the nitrogen atoms in the imine bonds and the hydroxyl groups in the framework. rsc.org

Here is an interactive data table summarizing the applications of selected pyrene-based COFs:

Post-Synthetic Modification and Functionalization of COFs

Porous Organic Cages (POCs) and Covalent Organic Polymers (COPs)

Beyond crystalline frameworks, pyrene-based building blocks are also utilized in the synthesis of amorphous or semi-crystalline porous materials like porous organic cages (POCs) and covalent organic polymers (COPs). While lacking the long-range order of COFs, these materials can still exhibit high surface areas and tunable properties.

Pyrene-based COPs have been synthesized and explored for applications in energy storage and photovoltaics. For instance, a pyrene-based COP, Py-DSDA-COP, was synthesized and showed good porosity and a specific capacitance of 56.18 F g⁻¹. keio.ac.jp To enhance its electrochemical performance, it was composited with various nano-carbonaceous materials. keio.ac.jp In another study, pyrene-based COPs were used to modify TiO₂ in dye-sensitized solar cells, leading to an increase in power conversion efficiency by over 20%. researchgate.net

Exploration as Linkers in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are another class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. liverpool.ac.uk The unique optical and electronic properties of pyrene make pyrene-based molecules attractive candidates for use as bridging ligands in MOF synthesis. scispace.comrsc.org

The incorporation of pyrene-based linkers, such as 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), can introduce functionalities like luminescence and photocatalytic activity into the MOF structure. nih.govliverpool.ac.ukscispace.com The extended π-system of the pyrene core can also enhance π-π stacking interactions within the framework, which can be beneficial for applications like gas adsorption and separation. nih.govscispace.com

Research in this area has focused on:

Synthesis and Structural Diversity: The functionalization of pyrene with coordinating groups like carboxylates allows for the generation of a variety of MOF structures with different metal ions and topologies. scispace.com

Gas Adsorption: Pyrene-based MOFs are considered attractive adsorbents for CO₂ due to their high stability and the favorable interactions between the pyrene core and CO₂ molecules. nih.govacs.org The pore structure and the presence of open metal sites are key factors influencing their adsorption properties. nih.gov

Photocatalysis: The light-absorbing and electron-transfer properties of pyrene have been exploited in the design of photocatalytic MOFs. liverpool.ac.ukrsc.org For example, a new aluminum pyrene MOF was synthesized and tested for photocatalytic applications. liverpool.ac.uk

Luminescence: The inherent fluorescence of the pyrene unit can be incorporated into MOFs, leading to materials with potential applications in sensing. scispace.com

Here is an interactive data table summarizing the properties of selected pyrene-based MOFs:

Computational and Theoretical Investigations of 1,3,5 Tri Pyren 1 Yl Benzene and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the molecule's ground-state geometry, conformational preferences, and frontier molecular orbitals (FMOs).

Detailed research findings from DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G, provide a comprehensive understanding of structure-property relationships. d-nb.info For derivatives of 1,3,5-trisubstituted benzenes, these calculations are used to optimize the ground state geometry and analyze key electronic parameters. d-nb.info The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO level indicates the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of the material. d-nb.infomdpi.com

In studies of related triphenyl benzene (B151609) derivatives, DFT calculations have shown how the position of nitrogen atoms in peripheral pyridine (B92270) rings can systematically alter the HOMO and LUMO energy levels. researchgate.net This tuning of electronic properties is essential for optimizing charge injection and transport in organic light-emitting devices (OLEDs). researchgate.net Similarly, for pyrene (B120774) derivatives, DFT is used to calculate the distribution of electron density in the FMOs, revealing how charge is distributed across the molecule in its ground and excited states. acs.org For instance, in donor-acceptor type pyrene molecules, the HOMO is often located on the electron-donating pyrene core, while the LUMO is situated on the electron-accepting groups. acs.org

Conformational analysis via DFT reveals the most stable three-dimensional arrangement of the molecule. For TPB and its derivatives, a key parameter is the dihedral angle between the central benzene ring and the peripheral pyrene or other aryl units. This angle affects the degree of π-conjugation across the molecule, which in turn influences the electronic properties. d-nb.info

Table 1: Representative DFT-Calculated Electronic Properties of Related Aryl-Substituted Benzene Derivatives.
Compound TypeHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodKey Finding
1,3,5-tris(diphenylamino)benzene (B145324) Derivatives-4.8 to -5.2-1.8 to -2.1~3.0B3LYP/6-311G d-nb.infoFunctionalization allows tuning of HOMO levels for better energy alignment in perovskite solar cells. d-nb.info
1,3,5-tri(m-pyrid-X-yl-phenyl)benzene-6.1 to -6.3-2.4 to -2.6~3.7DFT (functional not specified) researchgate.netPosition of nitrogen in the pyridine ring systematically changes HOMO/LUMO levels, affecting electron injection. researchgate.net
5-Methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene Derivatives-5.2 to -6.0-3.6 to -4.21.6 to 2.1MW1PW91/6-311G(d,p) acs.orgAdding a π-bridge increases system conjugation, lowers the energy gap, and enhances NLO properties. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical model that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. wiley-vch.deias.ac.in It partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient is zero. wiley-vch.de

QTAIM is particularly useful for studying the non-covalent interactions that govern the supramolecular assembly of molecules like TPB, such as π-π stacking, C-H···π interactions, and halogen bonds. ias.ac.innih.gov The analysis focuses on bond critical points (BCPs) found between interacting atoms. The properties at these BCPs provide quantitative information about the nature and strength of the interaction. ias.ac.innih.gov

Key parameters analyzed at a BCP include:

The electron density (ρ(r)) : Its magnitude correlates with the strength of the bond.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (like hydrogen bonds, ionic bonds, and van der Waals forces, ∇²ρ(r) > 0). ias.ac.in

The total energy density (H(r)) : The sign of H(r) can also help characterize the degree of covalency in an interaction.

While specific QTAIM studies on 1,3,5-Tri(pyren-1-yl)benzene were not prominently found, the methodology is widely applied to similar aromatic systems to understand the forces driving crystal packing and self-assembly. ias.ac.innih.gov For example, in quinolone derivatives, QTAIM has been used to investigate the details of intramolecular hydrogen bonds. nih.gov In halogenated benzene derivatives, QTAIM can distinguish between electrostatic halogen bonds and partially covalent interactions. nih.gov For TPB, QTAIM would be instrumental in quantifying the strength of the π-π stacking interactions between the pyrene units of adjacent molecules, which are crucial for its electronic properties in the solid state.

Table 2: Key Parameters in QTAIM Analysis for Intermolecular Interactions.
ParameterSymbolInterpretation for Closed-Shell (Non-Covalent) Interactions
Electron Density at BCPρ(r)Low value; its magnitude is proportional to the interaction strength. ias.ac.in
Laplacian of Electron Density∇²ρ(r)Positive (∇²ρ(r) > 0), indicating a depletion of charge at the BCP, typical of electrostatic interactions, hydrogen bonds, and van der Waals forces. ias.ac.in
Total Electron Energy DensityH(r)Sign indicates nature: H(r) > 0 for purely electrostatic interactions; H(r) < 0 suggests some covalent character (e.g., strong hydrogen bonds). nih.gov
EllipticityεMeasures the anisotropy of the electron density at the BCP. High values can indicate the π-character of a bond and can be used to assess the directionality of π-π stacking.

Molecular Dynamics Simulations for Understanding Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as self-assembly, conformational changes, and solvent effects. nih.gov

For molecules like TPB and its derivatives, which are known to form ordered structures, MD simulations are invaluable for understanding how individual molecules aggregate into supramolecular polymers and other nanostructures. acs.orgrsc.org Studies on the structurally analogous benzene-1,3,5-tricarboxamides (BTAs) have extensively used MD simulations to elucidate the mechanisms of their self-assembly into one-dimensional fibers. nih.govacs.orgrsc.org

These simulations can reveal:

The initial stages of aggregation : How monomers come together to form dimers and small oligomers. nih.govrsc.org

The role of intermolecular forces : Quantifying the contribution of hydrogen bonding and hydrophobic effects to the stability of the assembled structure. acs.org

Solvent effects : How the surrounding solvent medium influences the assembly process and the final morphology. nih.gov

Cooperative mechanisms : Demonstrating that the free energy of adding a monomer to an existing oligomer can depend on the oligomer's size, which is a hallmark of cooperative self-assembly. nih.gov

Atomistic MD simulations of BTA derivatives have shown that while dimers with certain hydrogen bonding patterns are highly stable, they may be unfavorable for further assembly. rsc.org Other weak interactions, such as CH···π bonds, can provide the additional stabilization needed for the formation of longer aggregates. rsc.org Coarse-grained MD simulations, where groups of atoms are represented as single particles, allow for the study of larger systems and longer timescales, making them suitable for investigating interactions between supramolecular polymers and biological macromolecules. acs.org

Predictive Modeling of Optoelectronic Properties and Structure-Property Relationships

A primary goal of computational studies is to build predictive models that establish clear structure-property relationships. By systematically modifying the chemical structure of a parent molecule like TPB in silico and calculating the resulting properties, researchers can develop design principles for new materials with enhanced optoelectronic performance. d-nb.inforesearchgate.net

This predictive modeling relies heavily on the quantum chemical methods described earlier, such as DFT and its time-dependent extension (TD-DFT). These calculations can predict key optoelectronic properties including:

Absorption and Emission Spectra : TD-DFT can calculate the energies of electronic transitions, corresponding to the absorption and emission of light. d-nb.info

Charge Carrier Mobility : While direct calculation is complex, related parameters like reorganization energy can be computed to estimate how suitable a material is for charge transport. d-nb.info

Triplet Energy Levels : Crucial for designing host materials in phosphorescent OLEDs to ensure efficient confinement of excitons on the guest emitter. researchgate.net

Studies on various pyrene and triphenylbenzene derivatives serve as excellent examples of this approach. For instance, computational screening of 1,3,5-tris(diphenylamino)benzene derivatives helped identify candidates with optimal HOMO energy levels for use as hole-transport materials in perovskite solar cells. d-nb.info In another study, modeling of triphenyl benzene derivatives containing pyridine rings demonstrated that changing the nitrogen position within the ring could improve electron mobility and reduce efficiency roll-off in blue phosphorescent OLEDs. researchgate.net These theoretical predictions, supported by experimental results, confirm the power of computational modeling to guide the synthesis of more efficient optoelectronic materials. researchgate.net The modification of pyrene with different functional groups has also been shown through modeling to significantly impact its nonlinear optical properties, indicating that computational predictions can guide the development of materials for applications like optical limiting. mdpi.com

Table 3: Predictive Modeling of Structure-Property Relationships in TPB-Related Derivatives.
Structural ModificationPredicted Effect on PropertyTarget ApplicationSupporting Evidence
Changing substituent on a triphenylamine (B166846) coreAlters HOMO/LUMO levels and band gap.Hole-Transport Materials (Solar Cells)DFT calculations show that specific end-capping groups can lower the HOMO level for better energy alignment with perovskite. d-nb.info
Varying nitrogen position in peripheral pyridine ringsLowers LUMO level, improves electron injection, and enhances electron mobility.Electron-Transport Materials (OLEDs)DFT calculations correlate the nitrogen position with HOMO/LUMO energies, which explains experimental improvements in device efficiency. researchgate.net
Introducing strong electron-withdrawing groups to pyreneReduces the π-π* transition energy, leading to a red-shift in absorption and changes in nonlinear optical response.Nonlinear Optics, Optical LimitingClick-modification of a pyrene derivative with cyano-containing groups led to predicted and observed changes in optical properties. mdpi.com
Adding a π-bridge between donor and acceptor moietiesIncreases conjugation, lowers the HOMO-LUMO gap, and increases molecular polarizability.Nonlinear Optical (NLO) MaterialsQuantum chemical calculations predicted that inserting a pyrrole (B145914) spacer would significantly enhance hyperpolarizabilities. acs.org

Future Research Directions and Emerging Applications

Development of Multi-Stimuli Responsive Materials

The development of "smart" materials that can respond to external stimuli such as light, temperature, and pH is a rapidly growing field of research. Current time information in Powiat rzeszowski, PL. Pyrene (B120774) and its derivatives are particularly attractive building blocks for such materials due to their distinct fluorescence properties, including their ability to form excimers. mdpi.com The fluorescence of pyrene-containing materials can be modulated by changes in their environment, making them suitable for use in multi-stimuli responsive systems. mdpi.com

While direct research into the multi-stimuli responsiveness of 1,3,5-Tri(pyren-1-yl)benzene is still an emerging area, the behavior of related compounds suggests significant potential. For instance, polymers incorporating pyrene have been shown to exhibit responses to various stimuli. mdpi.com The core structure of this compound, a 1,3,5-trisubstituted benzene (B151609), has also been employed in the creation of multi-stimuli responsive supramolecular polymers. Current time information in Powiat rzeszowski, PL.

Future research is anticipated to focus on integrating this compound into polymeric and supramolecular systems to create materials that can respond to a combination of stimuli. For example, by functionalizing the pyrene units or the central benzene ring, it may be possible to introduce temperature or pH sensitivity. The inherent photoresponsive nature of the pyrene units could then be combined with these other sensitivities to create materials with tunable and switchable optical and electronic properties.

Advanced Bioimaging and Biomedical Applications

The high fluorescence quantum yield and photostability of pyrene derivatives make them excellent candidates for bioimaging applications. mdpi.com The ability of pyrene to form excimers, which have a significantly different fluorescence emission from the monomer, can be exploited to develop ratiometric fluorescent probes that allow for more accurate and quantitative imaging. mdpi.com Furthermore, the development of pyrene-based materials exhibiting aggregation-induced emission (AIE) has opened up new possibilities for in vivo imaging and theranostics. mdpi.comencyclopedia.pub

Although the direct application of this compound in bioimaging is not yet extensively documented, the proven success of other pyrene derivatives in this field provides a strong impetus for future investigations. mdpi.comnih.gov Research into the biocompatibility of pyrene-based nanoparticles is crucial for their translation into clinical applications. nih.gov Studies on pyrene derivatives have demonstrated their potential for in vivo imaging, for example, in tracing the distribution of mercury in organisms like Caenorhabditis elegans and zebrafish. nih.gov

Future research will likely focus on the functionalization of this compound to enhance its water solubility and biocompatibility, as well as to introduce targeting moieties for specific cells or tissues. nih.govacs.org The development of nanoparticles or polymers incorporating this compound could lead to novel probes for fluorescence microscopy, enabling the visualization of cellular processes with high sensitivity and resolution. researchgate.net The AIE properties of aggregated this compound could also be harnessed for developing novel diagnostic and therapeutic agents. mdpi.com

Integration into Molecular Machines and Switches

Molecular machines and switches are at the forefront of nanotechnology, with the potential to perform mechanical-like motions at the molecular level in response to external stimuli. beilstein-journals.org The significant change in fluorescence that can accompany the conformational changes in these molecules makes pyrene a valuable component for signaling the state of a molecular switch. beilstein-journals.org The rigid and well-defined structure of this compound makes it an attractive scaffold for the construction of such molecular devices.

While the direct integration of this compound into molecular machines is an area for future exploration, research on analogous systems provides a clear roadmap. For example, unsymmetrical 1,3,5-tris(arylazo)benzenes have been synthesized and shown to function as multistate photoswitches, where each azobenzene (B91143) unit can be individually isomerized with light. beilstein-journals.org This demonstrates that the 1,3,5-trisubstituted benzene core is a suitable platform for creating complex molecular switches.

Future research could involve the synthesis of derivatives of this compound where the pyrene units are linked to photoswitchable or redox-active groups. By controlling the stimulus, it would be possible to modulate the distance and orientation of the pyrene units, leading to a change in their excimer emission, which would serve as a clear readout of the machine's state. The star-shaped geometry of this compound could also be exploited to create more complex, multi-component molecular machines.

Next-Generation Sensing Technologies and In Vivo Applications

The development of highly sensitive and selective chemical sensors is crucial for environmental monitoring, medical diagnostics, and security applications. The fluorescence of pyrene derivatives is known to be highly sensitive to their local environment, making them excellent candidates for chemosensors. mdpi.com The quenching or enhancement of pyrene's fluorescence upon interaction with specific analytes can be used as a sensing mechanism. mdpi.comnih.gov

The potential of this compound and its derivatives in sensing applications is supported by studies on closely related compounds. For instance, porous organic polymers synthesized from 1,3,5-tris(4-bromophenyl)benzene (B1296842) have shown the ability to detect metal ions and nitroaromatic compounds through fluorescence quenching. nih.gov Pyrene derivatives have been successfully employed as fluorescent sensors for the detection of mercury ions (Hg²⁺) and various explosives. mdpi.comacs.org Furthermore, the feasibility of using pyrene-based sensors for in vivo applications has been demonstrated. nih.gov

Q & A

Q. Advanced Research Focus

  • TD-DFT calculations simulate UV-Vis spectra using CAM-B3LYP/6-311+G(d,p) basis sets, comparing peak positions and oscillator strengths with experimental data .
  • Vibrational frequency analysis (e.g., FT-IR) cross-checks computed vs. observed pyrenyl C-H stretching modes (~3050 cm⁻¹) .
  • Use multiwavelet-based methods (MRA-QCISD) for high-precision electronic structure calculations in disputed cases.

How can researchers optimize aggregation-induced emission (AIE) properties for sensing applications?

Q. Advanced Research Focus

  • Tune solvent polarity (e.g., THF/water mixtures) to induce pyrenyl aggregation and monitor fluorescence turn-on/off responses .
  • Dynamic light scattering (DLS) correlates particle size with emission intensity.
  • Theoretical modeling (e.g., excited-state potential energy surfaces) predicts AIE behavior under varying aggregation states.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.